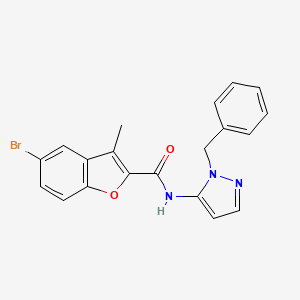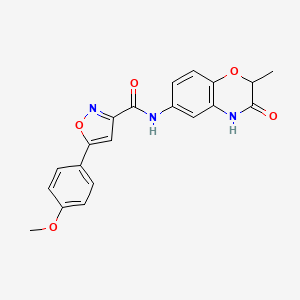
N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with a bromine atom, a methyl group, and a carboxamide group linked to a pyrazole ring. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1-benzyl-1H-pyrazol-5-amine, which is then reacted with various reagents to introduce the benzofuran moiety and other substituents. For instance, the reaction of 1-benzyl-1H-pyrazol-5-amine with ethyl 3-cyclopropyl-3-oxopropanoate in the presence of acetic acid and toluene under reflux conditions can yield intermediate compounds that are further processed to obtain the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzyl-1H-pyrazol-5-yl)benzamide: Shares the pyrazole and benzyl groups but lacks the benzofuran moiety.
1-Benzyl-1H-pyrazol-5-amine: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the bromine atom and the benzofuran ring distinguishes it from other similar compounds, offering distinct advantages in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C20H16BrN3O2 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
N-(2-benzylpyrazol-3-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16BrN3O2/c1-13-16-11-15(21)7-8-17(16)26-19(13)20(25)23-18-9-10-22-24(18)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,25) |
Clave InChI |
MUSRTZDBCUBRGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11312369.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11312377.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312385.png)
![2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11312387.png)
![N-(4-fluorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312395.png)

![N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11312405.png)
![3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11312410.png)
![N-butyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11312417.png)
![1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11312431.png)
![N-(2-fluoro-5-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11312434.png)
![5-bromo-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11312442.png)
![2-[4-(dimethylamino)phenyl]-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11312455.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312456.png)
